molecular formula C26H30N4O2 B2783470 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide CAS No. 1251628-37-1

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B2783470
CAS No.: 1251628-37-1
M. Wt: 430.552
InChI Key: AVLONBUMLWGTNS-UHFFFAOYSA-N
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Description

  • Reagents: Benzyl chloride

  • Conditions: Reflux in the presence of a base like potassium carbonate

  • Step 3: Addition of the ethylbenzyl group

    • Reagents: 4-ethylbenzylamine

    • Conditions: Mild heating with a coupling agent such as EDCI or DCC

  • Industrial Production Methods

    Industrial synthesis often involves scaling up the laboratory procedures, optimizing reaction conditions to increase yield and reduce by-products. Use of continuous flow reactors and automated synthesis technologies is common to enhance efficiency and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of this compound typically involves multi-step organic reactions A common approach begins with the preparation of the pyrido[4,3-d]pyrimidine core

    • Step 1: Synthesis of pyrido[4,3-d]pyrimidine core

      • Starting materials: 2-methylpyridine and cyanamide

      • Conditions: High temperature and catalytic amounts of acid

    Chemical Reactions Analysis

    Types of Reactions It Undergoes

    This compound can undergo several types of chemical reactions, including:

    • Oxidation: The aromatic rings can be oxidized under the action of strong oxidizing agents like potassium permanganate.

    • Reduction: Reduction reactions can occur at the carbonyl group to yield alcohol derivatives using agents such as lithium aluminum hydride.

    • Substitution: The aromatic protons can be replaced by electrophiles through electrophilic aromatic substitution.

    Common Reagents and Conditions

    • Oxidation: Potassium permanganate in acidic medium

    • Reduction: Lithium aluminum hydride in dry ether

    • Substitution: Nitration can be achieved using a mixture of sulfuric acid and nitric acid

    Major Products

    • Oxidation products: Carboxylic acids or quinones

    • Reduction products: Alcohol derivatives

    • Substitution products: Nitro derivatives

    Scientific Research Applications

    In Chemistry

    Used as an intermediate in the synthesis of other complex organic molecules. It serves as a building block for creating novel materials.

    In Biology and Medicine

    Investigated for its potential as a pharmacological agent. It shows promise in targeting specific proteins or receptors in the body due to its unique structure.

    In Industry

    Mechanism of Action

    The biological effects of this compound are attributed to its ability to interact with specific molecular targets in the body. It may inhibit enzymes or bind to receptors, altering cellular signaling pathways. The precise mechanism often involves the modulation of protein function through binding interactions.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-acetamide: : Lacks the ethylbenzyl group, influencing its reactivity and applications.

    • 2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl-N-benzylacetamide: : Has a similar core structure but different substituents.

    Uniqueness

    The presence of both benzyl and ethylbenzyl groups in 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide enhances its binding affinity and specificity towards certain biological targets, setting it apart from related compounds

    How's that for an in-depth dive? Anything specific you want more detail on?

    Properties

    IUPAC Name

    2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-ethylphenyl)methyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H30N4O2/c1-3-20-9-11-21(12-10-20)15-27-25(31)18-30-19(2)28-24-13-14-29(17-23(24)26(30)32)16-22-7-5-4-6-8-22/h4-12H,3,13-18H2,1-2H3,(H,27,31)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AVLONBUMLWGTNS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H30N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    430.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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